molecular formula C9H8N2OS B1463879 5-Phenoxy-1,3-thiazol-2-amine CAS No. 1269461-96-2

5-Phenoxy-1,3-thiazol-2-amine

Cat. No. B1463879
M. Wt: 192.24 g/mol
InChI Key: LBLQZXVZGDUZIN-UHFFFAOYSA-N
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Description

5-Phenoxy-1,3-thiazol-2-amine is an organic compound with the molecular formula C9H8N2OS . It belongs to the class of organic compounds known as 2,5-disubstituted thiazoles .


Synthesis Analysis

The synthesis of 5-Phenoxy-1,3-thiazol-2-amine and similar compounds has been reported via Hantzsch’s synthesis . This method involves the reaction of an α-haloketone or an α-haloaldehyde with an ammonium salt and a thiourea .


Molecular Structure Analysis

The thiazole ring in 5-Phenoxy-1,3-thiazol-2-amine is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles, including 5-Phenoxy-1,3-thiazol-2-amine, are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . They are also used in the synthesis of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Physical And Chemical Properties Analysis

5-Phenoxy-1,3-thiazol-2-amine has a molecular weight of 192.236g/mol . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

  • Pharmacology

    • Phenoxy derivatives have been investigated for their potential as therapeutic candidates . Medicinal chemistry uses many chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects . Phenoxy acetic acid is an organic compound that represents a group of phenoxy acetic acid derivatives .
    • Thiazoles, the group of azole heterocycles to which 5-Phenoxy-1,3-thiazol-2-amine belongs, have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
  • Synthesis of New Biologically Active Compounds

    • Several new 5-phenoxy-4-phenyl-1,3-thiazole-2-amines have been synthesized via Hantzsch’s synthesis . Some of them have been screened for their in vitro antibacterial activity .

Future Directions

Thiazoles, including 5-Phenoxy-1,3-thiazol-2-amine, have shown diverse biological activities, making them promising scaffolds for the development of new therapeutic agents . Future research could focus on designing new derivatives of 5-Phenoxy-1,3-thiazol-2-amine that have enhanced biological activity and safety profiles .

properties

IUPAC Name

5-phenoxy-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-9-11-6-8(13-9)12-7-4-2-1-3-5-7/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLQZXVZGDUZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenoxy-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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